Ondansetron

Descripción general

Descripción

Ondansetron is a medication primarily used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, surgery, and gastroenteritis . It is a selective serotonin 5-HT3 receptor antagonist, which means it works by blocking the action of serotonin, a natural substance that can cause nausea and vomiting . This compound was developed in the 1980s by GlaxoSmithKline and has been widely used since its approval by the US FDA in 1991 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ondansetron involves several key steps. One common method starts with the condensation of 1,3-cyclohexanedione with 1-methyl-1-phenylhydrazine to form a carbazolone intermediate. This intermediate then undergoes a Mannich reaction followed by substitution with 2-methylimidazole to yield this compound .

Industrial Production Methods: In industrial settings, this compound hydrochloride is often prepared by dissolving this compound in a mixture of water and hydrochloric acid, followed by crystallization. The process involves careful control of pH and temperature to ensure high purity and yield .

Análisis De Reacciones Químicas

Chemical Stability and Incompatibilities

Ondansetron's chemical stability has been extensively studied, particularly in parenteral admixtures with other drugs .

Factors Affecting Stability:

-

pH Sensitivity: this compound is incompatible with solutions having a pH less than 8.8, as it can cause precipitation .

-

Concentration: Higher concentrations of this compound in admixtures can sometimes extend its chemical stability .

-

Diluents: Normal saline solution (NSS) and dextrose 5% in water (D5W) are commonly used diluents.

-

Storage Conditions: Light exposure and temperature affect stability.

Incompatibilities:

This compound is known to be incompatible with several drugs :

-

Dantrolene sodium precipitates in solutions with pH less than 8.8 .

-

Azathioprine sodium and cefepime hydrochloride are incompatible with this compound in normal saline or dextrose solutions .

-

Biologic compounds like trastuzumab, rituximab and gemtuzumab ozogamicin are incompatible with this compound in normal saline solution .

Degradation and Hydration

This compound hydrochloride dihydrate can undergo dehydration, transitioning to an anhydrate form in two steps, with a hemihydrate as an intermediate .

Dehydration Process:

-

First Dehydration Step: The water molecule hydrogen-bonded to the imidazole ring is removed .

-

Second Dehydration Step: The remaining water molecule, closely bound to the chloride anions, is removed, creating a void .

Factors Influencing Dehydration:

-

Hygroscopic Properties: The hydration and dehydration processes are influenced by the hygroscopic nature of the compound .

Metabolism

This compound is metabolized by multiple hepatic cytochrome P-450 enzymes, specifically CYP3A4, CYP2D6, and CYP1A2 .

Aplicaciones Científicas De Investigación

Chemotherapy-Induced Nausea and Vomiting (CINV)

Ondansetron is widely recognized for its efficacy in managing CINV. Clinical studies have demonstrated that it significantly reduces both acute and delayed nausea and vomiting associated with chemotherapy regimens.

Efficacy Data

- Clinical Trials : A systematic review of 23 clinical trials highlighted this compound's effectiveness in preventing CINV, with 13 trials specifically focusing on its application post-chemotherapy. The findings consistently indicate substantial benefits in integrating this compound into treatment protocols for cancer patients .

- Mechanism of Action : this compound works by blocking 5-HT3 receptors in the gastrointestinal tract and central nervous system, disrupting the signaling pathways that trigger emesis (vomiting) .

| Study | Population | Intervention | Outcome Measures | Results |

|---|---|---|---|---|

| Ye et al., 2001 | Cancer patients | This compound vs. placebo | Nausea severity, vomiting episodes | Significant reduction in both parameters |

| Rao & Faso, 2012 | Adults with CINV | This compound + chemotherapy | Quality of life measures | Improved quality of life reported |

| Theriot et al., 2018 | Mixed cancer types | This compound + antiemetics | Efficacy rates | Higher efficacy rates compared to other antiemetics |

Postoperative Nausea and Vomiting (PONV)

This compound is also employed to prevent PONV, which can complicate recovery after surgical procedures.

Clinical Insights

- A meta-analysis indicated that this compound significantly lowers the incidence of nausea and vomiting post-surgery compared to placebo . Its administration has become standard practice in many surgical settings.

Off-Label Uses

Recent research has explored this compound's potential applications beyond traditional indications, including:

- Alcoholism and Substance Use Disorders : Studies suggest this compound may reduce cravings and withdrawal symptoms in individuals with alcohol dependence and cocaine addiction .

- Anxiety Disorders : Preliminary findings indicate that this compound may have anxiolytic effects, possibly due to its action on serotonin pathways .

- Gastrointestinal Motility Disorders : Research indicates potential benefits in conditions like irritable bowel syndrome due to its effects on gut motility .

Inflammation and Critical Illness

Emerging studies suggest that this compound may play a role in modulating inflammatory responses in critical illnesses.

Mechanistic Studies

- A recent study demonstrated that this compound could reduce excessive inflammatory injury by inhibiting neutrophil extracellular traps (NETs) formation through several molecular targets, including TLR8 and NFKB1 . This indicates potential therapeutic applications in conditions such as sepsis and acute kidney injury.

Anaphylaxis Case Report

A notable case report documented a patient who developed fatal anaphylaxis following intravenous administration of this compound. This incident underscores the importance of monitoring for adverse reactions during treatment .

Mecanismo De Acción

Ondansetron works by selectively antagonizing the serotonin 5-HT3 receptors, which are found in the central and peripheral nervous systems . By blocking these receptors, this compound prevents the action of serotonin, which can trigger nausea and vomiting . This mechanism is particularly effective in preventing chemotherapy-induced nausea and vomiting, as well as postoperative nausea and vomiting .

Comparación Con Compuestos Similares

Granisetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.

Promethazine: An antihistamine with antiemetic properties, but it works through different receptors and has a different side effect profile.

Metoclopramide: A gastrointestinal stimulant and antiemetic that works through dopamine receptor antagonism.

Uniqueness of Ondansetron: this compound is unique in its high selectivity for the 5-HT3 receptor, which makes it particularly effective for preventing nausea and vomiting without affecting other neurotransmitter systems . This selectivity results in fewer side effects compared to other antiemetics that have broader receptor activity .

Actividad Biológica

Ondansetron is a selective serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy and postoperative recovery. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, metabolic pathways, and clinical implications.

This compound exerts its effects by selectively antagonizing the 5-HT3 receptors located in the central nervous system (CNS) and peripheral nervous system. This action inhibits the emetic response triggered by serotonin release from enterochromaffin cells in the gastrointestinal tract during chemotherapy or radiation therapy.

- Receptor Binding Affinity : this compound has a binding affinity (K_i) of approximately 6.16 nM for the 5-HT3 receptor, making it a potent antagonist .

- Additional Targets : It also interacts with other serotonin receptors (e.g., 5-HT4) and opioid receptors, although these interactions are less characterized .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

| Parameter | Value |

|---|---|

| Bioavailability | 56% - 60% |

| Volume of Distribution | Approximately 160 L |

| Protein Binding | ~73% |

| Metabolism | Primarily via CYP3A4, CYP1A2, and CYP2D6 |

| Elimination Half-life | Approximately 3-6 hours |

This compound is well absorbed from the gastrointestinal tract but undergoes first-pass metabolism. Its bioavailability can be slightly enhanced by food intake but remains unaffected by antacids . The systemic exposure does not increase proportionately with dose due to reduced first-pass metabolism at higher doses .

Metabolic Pathways

This compound is extensively metabolized in humans, primarily through hydroxylation on the indole ring followed by glucuronide or sulfate conjugation. Approximately 5% of a radiolabeled dose is excreted unchanged in urine . The major metabolic enzymes involved include:

- CYP3A4 : Predominant role in metabolism.

- CYP1A2 : Contributes to the formation of major in vivo metabolites.

- CYP2D6 : Plays a minor role; variations in this enzyme do not significantly affect this compound clearance .

Clinical Studies and Case Reports

Case Study: Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)

A clinical trial involving patients receiving cisplatin-based chemotherapy demonstrated that this compound significantly reduced the incidence of acute CINV compared to placebo. The study reported a complete response rate (no vomiting) of 70% in patients treated with this compound versus 30% in those receiving placebo .

Animal Model Study: Effects on Parkinson's Disease Symptoms

In an animal model of Parkinson's disease, this compound was shown to reduce both dyskinesia severity and psychosis-like behaviors, suggesting potential neuroprotective effects beyond its antiemetic properties .

Propiedades

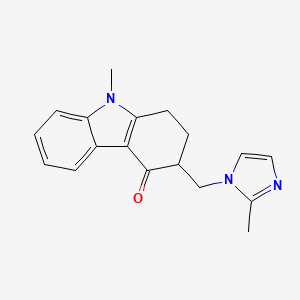

IUPAC Name |

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELGMEQIXOGIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103639-04-9 (mono-hydrochloride dihydrate), 99614-01-4 (mono-hydrochloride) | |

| Record name | Ondansetron [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023393 | |

| Record name | Ondansetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ondansetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in water, Very soluble in acid solutions | |

| Record name | Ondansetron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Ondansetron is a selective antagonist of the serotonin receptor subtype, 5-HT3. Cytotoxic chemotherapy and radiotherapy are associated with the release of serotonin (5-HT) from enterochromaffin cells of the small intestine, presumably initiating a vomiting reflex through stimulation of 5-HT3 receptors located on vagal afferents. Ondansetron may block the initiation of this reflex. Activation of vagal afferents may also cause a central release of serotonin from the chemoreceptor trigger zone of the area postrema, located on the floor of the fourth ventricle. Thus, the antiemetic effect of ondansetron is probably due to the selective antagonism of 5-HT3 receptors on neurons located in either the peripheral or central nervous systems, or both. Although the mechanisms of action of ondansetron in treating postoperative nausea and vomiting and cytotoxic induced nausea and vomiting may share similar pathways, the role of ondansetron in opiate-induced emesis has not yet been formally established. | |

| Record name | Ondansetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Crystals from methanol | |

CAS No. |

99614-02-5 | |

| Record name | Ondansetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99614-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ondansetron [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ondansetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ondansetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ONDANSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AF302ESOS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ondansetron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ondansetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

231-232 °C, 231 - 232 °C | |

| Record name | Ondansetron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ondansetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.